molecular formula C11H10O3 B045867 Ethyl Benzofuran-2-carboxylate CAS No. 3199-61-9

Ethyl Benzofuran-2-carboxylate

Cat. No. B045867
CAS RN: 3199-61-9
M. Wt: 190.19 g/mol
InChI Key: KAWQPOUWLVOHKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl Benzofuran-2-carboxylate involves several methodologies, including reactions starting from salicylaldehyde, ethyl chloroacetate, and K2CO3 with KI as a catalyst, resulting in a product with 98% purity and a yield of 67.7% (Wang Tao-tao, 2012). Another efficient method uses P(MeNCH2CH2)3N as a catalyst for the synthesis of substituted Ethyl Benzofuran-2-Carboxylates, achieving 80-99% yields (Bosco A. D'Sa, P. Kisanga, J. Verkade, 2001).

Molecular Structure Analysis

The molecular structure of Ethyl Benzofuran-2-carboxylate and its derivatives has been elucidated through various analytical techniques. Studies have revealed detailed geometric parameters, including bond lengths, bond angles, and torsion angles, providing insights into the compound's spatial configuration and how it influences reactivity and physical properties (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl Benzofuran-2-carboxylate undergoes various chemical reactions, including decyclization with secondary amines to yield different products depending on the reactants used. This showcases the compound's versatility in organic synthesis (Anastasia Vasileva et al., 2018). Furthermore, the compound's reactivity under Pd-catalyzed conditions has been explored, demonstrating its utility in C-O cross-coupling reactions (T. Maimone, S. Buchwald, 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure of Ethyl Benzofuran-2-carboxylate derivatives, have been studied extensively. The crystal structure analysis reveals intermolecular interactions that play a crucial role in the compound's stability and packing in the solid state (Hong Dae Choi et al., 2009).

Chemical Properties Analysis

The chemical properties of Ethyl Benzofuran-2-carboxylate, including its acidity, basicity, and reactivity towards various reagents, have been characterized. Studies focusing on the compound's behavior in synthesis reactions indicate its potential as a versatile building block for the construction of complex molecular architectures (S. Yamazaki et al., 2004).

Scientific Research Applications

  • Synthesis of Mycophenolic Acid Analogues : Benzofuran is used in the synthesis of mycophenolic acid analogues, offering effective masking of phenol and arylacetaldehyde groups. This method results in the preparation of potent 6-ethyl MPA analogues with high yields and crystalline intermediates (Fardis et al., 2006).

  • Antituberculosis Drug Potential : 3-Methyl-1-Benzofuran-2-Carbohydrazide, a derivative, shows promise as an antituberculosis drug, as evidenced by synthesis, SAR, molecular docking, and pharmacokinetic studies (Thorat et al., 2016).

  • Crystal Structure Analysis : Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate demonstrates a unique crystal structure with aromatic interactions and weak C-H interactions (Choi et al., 2009).

  • Anti-HIV Properties : New benzofuran derivatives exhibit potential as non-toxic inhibitors of HIV-1 and HIV-2 in cell culture at non-toxic concentrations (Mubarak et al., 2007).

  • Photovoltaic Device Fabrication : Copolymers of 2-(carbazol-9-yl)ethyl methacrylate with benzofuran-2-carboxylic acid and poly(3-decylthiophene) can be spin-coated at room temperature, showing efficiency in photovoltaic device fabrication (Bogdał et al., 2008).

  • Anti-inflammatory, Analgesic, and Antipyretic Agents : Microwave-assisted parallel synthesis of benzofuran-2-carboxamide derivatives results in compounds with potent anti-inflammatory, analgesic, and antipyretic properties, suggesting medical applications (Xie et al., 2014).

  • Antioxidant and Antibacterial Studies : Certain synthesized compounds of benzofuran show good antioxidant and antibacterial properties, particularly in DPPH free radical scavenging activity and metal chelating ability (Shankerrao et al., 2013).

  • Antimicrobial Activity : Synthesized 5-Bromobenzofuranyl aryl ureas and carbamates demonstrate potential antimicrobial activity, with detailed synthesis and characterization methods (Kumari et al., 2019).

  • Hypocholesterolemic Agents : Modification of clofibrate leads to selective hypocholesterolemic agents, with cyclic analogs such as ethyl 6-cholorochromone-2-carboxylate showing effective results in normolipemic rats (Goldberg et al., 1977).

properties

IUPAC Name

ethyl 1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWQPOUWLVOHKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348894
Record name Ethyl 1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Benzofuran-2-carboxylate

CAS RN

3199-61-9
Record name Ethyl 1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 3-neck round bottomed flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet tube, and a thermometer is charged with 24.4 g (0.2 mol) of salicyl aldehyde (Aldrich) and 800 ml of THF-EtOH (19:1) under a nitrogen atmosphere. To this solution 150 ml (0.24 mol) of potassium t-butoxide in THF (1.6M) is added dropwise over 20 min at room temperature. A milky yellow precipitate is formed during the addition. The mixture is stirred at room temperature for one hr. A solution of 57.4 g (0.24 mol) of diethyl bromomalonate (Aldrich) in 20 ml of THF is added dropwise over 10 min. The mixture becomes grayish in color. After stirring for one hr at room temperature, another portion of potassium t-butoxide in THF (150 ml, 0.24 mol) is added dropwise over 40 min at room temperature. TLC shows no starting material remaining after an additional 40 min of stirring. The mixture is poured into 500 ml of brine mixed with crushed ice and extracted twice with ethyl acetate (1 L). The organic phase is washed with brine and dried over anhydrous magnesium sulfate. Filtration and concentration affords a deep brown oil. Vacuum distillation affords pure ethyl benzofuran-2-carboxylate (boiling point 88°-91° C./0.03 mm, 32.5 g, 85%).
[Compound]
Name
salicyl aldehyde
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
THF EtOH
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
57.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of salicylaldehyde (53.10 g), K2CO3 (97 g) and ethyl bromoacetate (73.30 g) in ethanol (200 ml) was refluxed for 6 hours. The reaction mixture was diluted with ethyl acetate, washed with water, 1N NaOH and brine, dried and concentrated to give the titled compound (27.40 g) as a colorless oil
Quantity
53.1 g
Type
reactant
Reaction Step One
Name
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl Benzofuran-2-carboxylate
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Reactant of Route 6
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Citations

For This Compound
71
Citations
DT Witiak, HAI Newman, GK Poochikian, W Loh… - Lipids, 1976 - Wiley Online Library
… of anhydrous K2CO 3 according to the methods of Kurkudar and Rao (6) afforded the respective ethyl 5-substituted-benzofuran-2carboxylates (II-IV) with ethyl benzofuran-2carboxylate (…
Number of citations: 12 aocs.onlinelibrary.wiley.com
F Abedinifar, SMF Farnia, M Mahdavi, H Nadri… - Bioorganic …, 2018 - Elsevier
A series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives (6a-o) are synthesized as new cholinesterase inhibitors. The synthetic pathway involves the reaction of …
Number of citations: 15 www.sciencedirect.com
K Bhaskar, JS Yadav - 2021 - nopr.niscpr.res.in
… (4a- b) salicylaldehydes (1a-b) on reaction with ethyl bromoacetate in the presence of base in acetonitrile as solvent at reflux temperature obtained ethyl benzofuran-2-carboxylate (2a-b…
Number of citations: 1 nopr.niscpr.res.in
YA Ibrahim, AS Mohamed, OM Habib… - Journal of Analytical and …, 2019 - Elsevier
… resulted in ethyl benzofuran-2-carboxylate 5 and naphthofuran-2-carboxylate 6 respectively [… Procedure for synthesis of ethyl benzofuran-2-carboxylate 5 and ethyl naphtha [2, 1-b]furan-…
Number of citations: 1 www.sciencedirect.com
WM Eldehna, A Nocentini, ZM Elsayed… - ACS Medicinal …, 2020 - ACS Publications
… The ethyl benzofuran-2-carboxylate derivatives 4a, b were generated through a cyclocondensation of intermediates 3a, b yielded by an o-alkylation reaction for sodium phenolate 1a …
Number of citations: 37 pubs.acs.org
BA D'Sa, P Kisanga, JG Verkade - Synlett, 2001 - thieme-connect.com
… A major difficulty encountered in the synthesis of ethyl benzofuran-2-carboxylate is the hydrolysis of the ester functionality and the Cannizarro reaction that occurs when using potassium …
Number of citations: 19 www.thieme-connect.com
DE Shelke, BR Thorat, SN Mali… - Russian Journal of …, 2022 - Springer
… Some novel benzofuran based sulfamide derivatives (Xa–z) were synthesized from ethyl benzofuran-2-carboxylate and its 7-methoxy analogue via different intermediates and studied …
Number of citations: 1 link.springer.com
EW Smith - 1936 - search.proquest.com
… gave a 70# recovery of ethyl benzofuran-2-carboxylate … g* (0*025 mole) of ethyl benzofuran-2-carboxylate, 8 g. (0*025 mole… most of the ethyl benzofuran-2-carboxylate. An …
Number of citations: 4 search.proquest.com
NE Wadea, MM Issac, NA Osman… - Future Medicinal …, 2019 - Future Science
… salicylaldehyde derivatives were refluxed in acetonitrile with ethyl bromoacetate in the presence of potassium carbonate to yield the corresponding ethyl benzofuran-2-carboxylate …
Number of citations: 3 www.future-science.com
T Simon, A Vasquez, AR Kelcher… - Journal of The …, 2020 - iopscience.iop.org
… Two bicyclic compounds, ethyl 2,3-dihydro-1-benzofuran-2-carboxylate and ethyl benzofuran-2-carboxylate, were found to be formed in a total yield of more than 40% in the presence …
Number of citations: 5 iopscience.iop.org

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